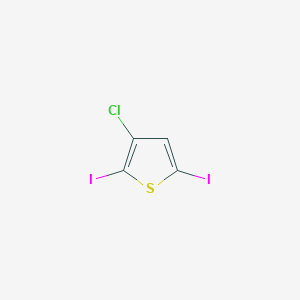

3-Chloro-2,5-diiodo-thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2,5-diiodo-thiophene is a chemical compound with the molecular formula C4HClI2S . It is a liquid at room temperature and is stored in a refrigerator .

Synthesis Analysis

The synthesis of 3-Chloro-2,5-diiodo-thiophene and similar compounds often involves the use of halogen dance (HD) reactions . This method involves the rearrangement of halogenated heteroaromatic compounds with LDA to form lithiated intermediates . The reaction is driven by the formation of the most stable Li-intermediate, with the lithium atom residing at the most acidic C–H position .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2,5-diiodo-thiophene is represented by the InChI code 1S/C4HClI2S/c5-2-1-3 (6)8-4 (2)7/h1H . The compound has a molecular weight of 370.38 .

Physical And Chemical Properties Analysis

3-Chloro-2,5-diiodo-thiophene is a liquid at room temperature . The compound has a molecular weight of 370.38 .

Applications De Recherche Scientifique

Materials Science and Polymer Research

Thiophene derivatives are extensively studied for their applications in materials science, particularly in the development of conductive polymers and organic electronics. For instance, poly(3-hexylthiophene) (P3HT), a polymer closely related to the thiophene family, demonstrates enhanced field-effect mobilities when spin-coated from high-boiling-point solvents, indicating its potential in field-effect transistors and organic solar cells (Chang et al., 2004). Moreover, the synthesis of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene illustrates the structural and electronic modulation of thiophene rings, showcasing the influence of side groups on electronic properties, which is crucial for designing advanced electronic materials (Kyushin et al., 2006).

Organic Chemistry and Synthesis

In organic chemistry, thiophene derivatives serve as key intermediates and building blocks for the synthesis of complex molecules. A novel molecular rearrangement of 1,3-dithioles to form thieno[2,3-c]thiopyranthiones underscores the versatility of thiophene derivatives in synthetic chemistry, enabling the creation of new compounds with potential applications in pharmaceuticals and materials science (Ogurtsov et al., 2005).

Photovoltaics and Solar Cells

The development of high-performance solar cells frequently involves thiophene-based polymers due to their excellent electronic properties. For example, fused tris(thienothiophene)-based electron acceptors have been synthesized, exhibiting strong near-infrared absorption, which is crucial for enhancing the efficiency of organic solar cells (Li et al., 2018). These materials demonstrate the potential of thiophene derivatives in creating more efficient and cost-effective renewable energy sources.

Electrochemistry and Sensing

Thiophene derivatives also find applications in electrochemistry and sensing, where their conductive properties can be harnessed for detecting environmental pollutants or for use in electronic devices. For instance, the synthesis and study of polythiophenes with ethylmercapto substituents have revealed their solubility and electrical conductivities, pointing towards their use in sensors and other electronic applications (Ruiz et al., 1989).

Safety And Hazards

The safety information for 3-Chloro-2,5-diiodo-thiophene includes several hazard statements: H302, H315, H319 . The compound also has several precautionary statements: P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Orientations Futures

Thiophene-based conjugated polymers, which include compounds like 3-Chloro-2,5-diiodo-thiophene, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . These compounds have been the center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . Future research will likely continue to explore the synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

Propriétés

IUPAC Name |

3-chloro-2,5-diiodothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClI2S/c5-2-1-3(6)8-4(2)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFUZVBBZOJEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClI2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,5-diiodo-thiophene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)

![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)

![4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2843528.png)

![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)